1-Óxido de 3-morfolino-4-nitropiridina

Descripción general

Descripción

3-Morpholino-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C9H11N3O4 . It has a molecular weight of 225.2 g/mol . This compound is used in the field of pharmaceutical testing .

Synthesis Analysis

The synthesis of nitropyridines, which are similar to 3-Morpholino-4-nitropyridine 1-oxide, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This is then reacted with SO2/HSO3– in water to obtain nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular structure of nitropyridine-1-oxides, which are similar to 3-Morpholino-4-nitropyridine 1-oxide, has been studied using the Cambridge Structural Database (CSD) and density functional theory (DFT) calculations . These studies have demonstrated the relevance of π-hole interactions in para-nitro substituted pyridine-1-oxides .Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Aplicaciones Científicas De Investigación

Química Supramolecular

1-Óxido de 3-morfolino-4-nitropiridina es un excelente donante de π-huecos, que juega un papel significativo en la química supramolecular. Las interacciones de π-huecos, particularmente involucrando al grupo nitro, son cruciales para la formación de enlaces no covalentes en ensamblajes moleculares . La capacidad de este compuesto para participar en múltiples interacciones lo convierte en un componente valioso en el diseño de estructuras supramoleculares, como sistemas autoensamblados.

Ingeniería de Cristales

En la ingeniería de cristales, se aprovecha la propensión del compuesto a participar en interacciones de π-huecos a través del grupo nitro. Al mismo tiempo, el grupo N-óxido actúa como donante de electrones, participando en diversas interacciones como enlace de hidrógeno y enlace de halógeno. Esta doble funcionalidad facilita el diseño de estructuras cristalinas complejas con propiedades deseadas .

Materiales Ópticos No Lineales

La propiedad electrónica de ‘empujar-tirar’ del enlace N-óxido en this compound permite la sustitución de grupos donantes y aceptores. Esta característica es esencial en el desarrollo de cristales ópticos no lineales eficientes, donde el grupo nitro asegura la cancelación dipolar, un factor crítico en las propiedades ópticas del material .

Complejos Huésped-Huésped

La estructura molecular de este compuesto es propicia para la formación de complejos huésped-huésped. Las interacciones de π-huecos facilitan la unión de moléculas huésped, lo que es un aspecto fundamental de los procesos de reconocimiento molecular. Tales complejos tienen implicaciones en áreas como el diseño de sensores y la entrega dirigida de fármacos .

Ensamblajes Supramoleculares

Las propiedades de autoensamblaje de this compound se ejemplifican en su capacidad para formar tetrámeros a través de interacciones dobles de π-huecos. Estos ensamblajes no solo son interesantes desde un punto de vista estructural, sino que también tienen aplicaciones potenciales en la creación de dispositivos y materiales a nanoescala .

Cooperatividad en Interacciones Moleculares

El compuesto demuestra efectos de cooperatividad fuertes a moderados entre las interacciones de enlace de π-huecos y σ-huecos. Al estudiar estas interacciones, los investigadores pueden comprender mejor los efectos sinérgicos en los sistemas moleculares, lo que es vital para el diseño de nuevas moléculas con funcionalidades mejoradas .

Mecanismo De Acción

Target of Action

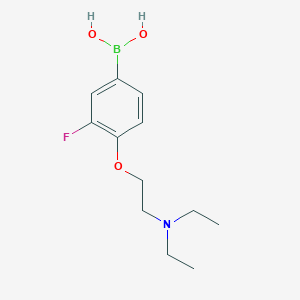

Nitropyridines are known to be involved in various chemical reactions, including suzuki–miyaura coupling , which suggests that the compound may interact with organoboron reagents and palladium (II) complexes .

Mode of Action

It’s known that nitropyridines can participate in suzuki–miyaura coupling , a process where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups . This suggests that 3-Morpholino-4-nitropyridine 1-oxide might interact with its targets in a similar manner.

Biochemical Pathways

Given its potential involvement in suzuki–miyaura coupling , it can be inferred that the compound may affect pathways related to carbon-carbon bond formation.

Result of Action

It’s known that nitropyridines can participate in various chemical reactions, including suzuki–miyaura coupling , suggesting that the compound may contribute to the formation of new carbon-carbon bonds.

Action Environment

It’s known that the success of suzuki–miyaura coupling, a reaction in which nitropyridines can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

The safety data sheet for similar compounds like 3-Methyl-4-nitropyridine 1-oxide indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

The future directions in the study of nitropyridines and similar compounds like 3-Morpholino-4-nitropyridine 1-oxide involve the use of microreaction technology to increase the process safety and efficiency of fast highly exothermic reactions . This technology has emerged as a useful approach for the synthesis of fine chemicals and key pharmaceutical intermediates .

Análisis Bioquímico

Biochemical Properties

3-Morpholino-4-nitropyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in π-hole interactions via the nitro group and concurrently, the N-oxide group participates in a series of interactions as an electron donor . These interactions are crucial for its function in biochemical processes.

Cellular Effects

3-Morpholino-4-nitropyridine 1-oxide influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nitric oxide synthase (NOS) enzymes can lead to changes in nitric oxide levels, which in turn can affect cell signaling and apoptosis . Additionally, its role in π-hole interactions can influence cellular processes by altering the electrostatic potential and molecular interactions within cells .

Molecular Mechanism

The molecular mechanism of 3-Morpholino-4-nitropyridine 1-oxide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s N-oxide group can form coordination bonds with transition metals, influencing enzyme activity and molecular interactions . Furthermore, its ability to participate in π-hole interactions can modulate the activity of various biomolecules, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Morpholino-4-nitropyridine 1-oxide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s interactions with biomolecules can lead to changes in its activity and function over time . Additionally, its stability in various experimental conditions can affect its efficacy and outcomes in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Morpholino-4-nitropyridine 1-oxide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. For example, studies have shown that high doses of nitric oxide-donating compounds, such as 3-Morpholino-4-nitropyridine 1-oxide, can inhibit monocyte function and increase cyclic GMP concentrations in a dose-dependent manner . These findings highlight the importance of dosage in determining the compound’s effects in animal models.

Metabolic Pathways

3-Morpholino-4-nitropyridine 1-oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to participate in π-hole interactions and coordination bonds can influence its role in metabolic pathways . Additionally, its interactions with nitric oxide synthase enzymes can affect nitric oxide production and related metabolic processes .

Transport and Distribution

The transport and distribution of 3-Morpholino-4-nitropyridine 1-oxide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form coordination bonds and participate in π-hole interactions can affect its localization and accumulation within cells . These interactions are crucial for its transport and distribution in biological systems.

Subcellular Localization

3-Morpholino-4-nitropyridine 1-oxide exhibits specific subcellular localization patterns. Its targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. The compound’s ability to form coordination bonds and participate in π-hole interactions can influence its subcellular localization and activity . These factors are important for understanding its function and effects at the cellular level.

Propiedades

IUPAC Name |

4-(4-nitro-1-oxidopyridin-1-ium-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c13-11-2-1-8(12(14)15)9(7-11)10-3-5-16-6-4-10/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWWSEDRYKOLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

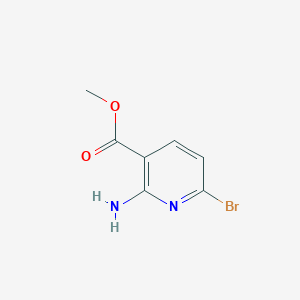

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

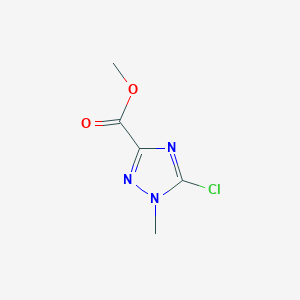

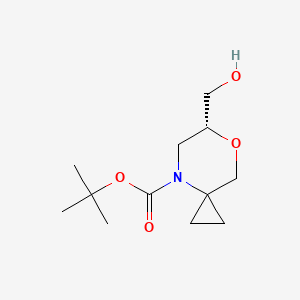

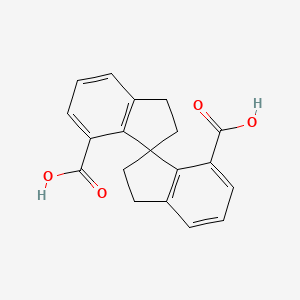

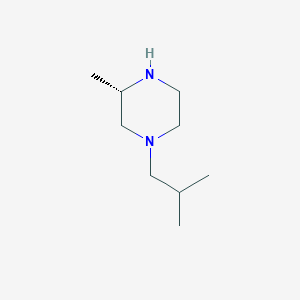

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)

![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)

![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)

![methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate](/img/structure/B1458581.png)

![4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458582.png)